Benzo(a)pyrenediol, epoxydihydro-

Description

Context within Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Reactivity

Benzo(a)pyrene belongs to a class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are formed from the incomplete combustion of organic materials. nih.gov While benzo(a)pyrene itself is not directly carcinogenic, it undergoes metabolic activation within the body to become a potent cancer-causing agent. nih.govresearchgate.net This bioactivation is a multi-step enzymatic process. wikipedia.org

The metabolic activation of benzo(a)pyrene begins with its oxidation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form benzo(a)pyrene-7,8-epoxide. wikipedia.orgnih.govoup.com Subsequently, the enzyme epoxide hydrolase hydrates this epoxide to yield (-)-benzo(a)pyrene-7,8-dihydrodiol. wikipedia.orgwikipedia.org This dihydrodiol is a proximate carcinogen, meaning it is one step away from becoming the ultimate carcinogenic form. oup.com

The final and critical step in this activation pathway is a second oxidation by cytochrome P450 enzymes, which converts the dihydrodiol into benzo(a)pyrene-7,8-diol-9,10-epoxide, or Benzo(a)pyrenediol, epoxydihydro-. wikipedia.orgwikipedia.orgnih.gov This diol epoxide is extremely reactive and can covalently bind to macromolecules like DNA, RNA, and proteins. oup.com It is this binding to DNA, forming bulky adducts, that is widely considered the primary initiating event in benzo(a)pyrene-induced carcinogenesis. nih.govresearchgate.net The formation of these adducts can lead to mutations during DNA replication, such as G to T transversions, which can inactivate tumor suppressor genes like p53 and activate oncogenes, ultimately leading to uncontrolled cell growth and cancer. wikipedia.orgnih.govontosight.ai

Nomenclature and Stereoisomeric Forms of Benzo(a)pyrenediol, epoxydihydro-

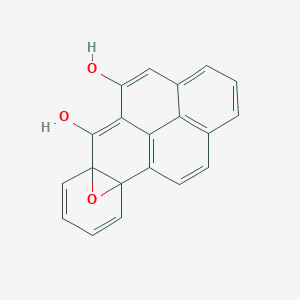

The chemical name Benzo(a)pyrenediol, epoxydihydro- is a general descriptor for a molecule with the chemical formula C₂₀H₁₄O₃. wikipedia.orgevitachem.com However, due to the spatial arrangement of its hydroxyl and epoxide functional groups, it exists in several stereoisomeric forms. These isomers have the same chemical formula and connectivity but differ in the three-dimensional orientation of their atoms.

The metabolism of benzo(a)pyrene produces four main stereoisomers of the diol epoxide: (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. researchgate.net The terms "syn" and "anti" refer to the orientation of the epoxide oxygen relative to the hydroxyl group on the same ring. In the "syn" isomer, they are on the same side of the pyrene (B120774) plane, while in the "anti" isomer, they are on opposite sides. wikipedia.org The (+) and (-) designations refer to the optical activity of the molecule, indicating whether it rotates plane-polarized light to the right or left.

Interactive Data Table: Stereoisomers of Benzo(a)pyrene diol epoxide (BPDE)

| Stereoisomer | Full Name | Carcinogenic Activity |

|---|---|---|

| (+)-anti-BPDE | (+)-7R,8S-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | Highly tumorigenic nih.gov |

| (-)-anti-BPDE | (-)-7S,8R-dihydroxy-9R,10S-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | Non-tumorigenic nih.gov |

| (+)-syn-BPDE | (+)-7R,8S-dihydroxy-9R,10S-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | Weakly carcinogenic oup.com |

| (-)-syn-BPDE | (-)-7S,8R-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | Weakly carcinogenic oup.com |

Research has shown that these stereoisomers exhibit different biological activities. The (+)-anti-BPDE isomer is considered the most tumorigenic of the four. researchgate.netnih.gov This high carcinogenicity is attributed to its ability to readily form a stable adduct with the N2 position of guanine (B1146940) in DNA, a key event in the mutagenic process. wikipedia.orgnih.gov

Historical and Contemporary Significance as an Ultimate Carcinogen

The journey to identifying Benzo(a)pyrenediol, epoxydihydro- as the ultimate carcinogen of benzo(a)pyrene is a significant chapter in the history of cancer research. The link between soot and scrotal cancer in chimney sweeps was observed as early as the 18th century. wikipedia.org It took until the 1930s for benzo(a)pyrene to be isolated from coal tar and identified as a potent carcinogen. oup.comucsf.edu

For many years, the mechanism by which benzo(a)pyrene caused cancer remained elusive. A major breakthrough came with the discovery that metabolic activation was necessary for its carcinogenic effects. oup.com Subsequent research focused on identifying the specific metabolite responsible for binding to DNA.

Studies in the 1970s were pivotal in establishing the "diol epoxide theory." These studies demonstrated that benzo(a)pyrene is metabolically converted to a diol epoxide that is highly reactive towards DNA. pnas.org Tumorigenicity studies in newborn mice provided strong evidence that a specific diol epoxide, now known as (+)-anti-BPDE, is an ultimate carcinogenic metabolite of benzo(a)pyrene. aacrjournals.org These studies showed that this particular diol epoxide was significantly more active in causing lung tumors than benzo(a)pyrene itself. aacrjournals.org

The contemporary significance of Benzo(a)pyrenediol, epoxydihydro- in carcinogenesis research remains high. It serves as a model compound for understanding how environmental chemicals can initiate cancer. nih.gov Ongoing research continues to explore the intricacies of its interactions with DNA, the influence of DNA sequence on adduct formation, and the cellular repair mechanisms that counteract this damage. nih.govnih.gov For instance, studies have shown that BPDE preferentially binds to guanine bases within specific codons of the p53 tumor suppressor gene, which are known "hot spots" for mutations in smoking-related lung cancers. nih.gov This provides a direct molecular link between a chemical carcinogen and the genetic alterations that drive tumor development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61164-19-0 |

|---|---|

Molecular Formula |

C20H12O3 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

21-oxahexacyclo[10.6.2.12,7.02,7.09,19.016,20]henicosa-1(19),3,5,8,10,12,14,16(20),17-nonaene-8,10-diol |

InChI |

InChI=1S/C20H12O3/c21-14-10-12-5-3-4-11-6-7-13-16(15(11)12)17(14)18(22)20-9-2-1-8-19(13,20)23-20/h1-10,21-22H |

InChI Key |

NQPFTRUAWRNMHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC23C4=C5C6=C(C=CC=C6C=C(C5=C(C2(O3)C=C1)O)O)C=C4 |

Origin of Product |

United States |

Enzymatic Bioactivation Pathways of Benzo a Pyrene to Diol Epoxides

Quinone Pathway Intermediates

An alternative pathway involves the oxidation of benzo[a]pyrene-7,8-dihydrodiol by aldo-keto reductases (AKRs) to form benzo[a]pyrene-7,8-dione, a type of quinone. nih.govresearchgate.net These quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS). researchgate.net This cyclic process can lead to significant oxidative stress and damage to cellular components, including DNA. researchgate.net Furthermore, the quinone intermediates themselves can react directly with DNA to form both stable and depurinating adducts. researchgate.net

Radical-Cation Pathway Mechanisms

A third pathway of metabolic activation involves the one-electron oxidation of benzo[a]pyrene (B130552), often catalyzed by peroxidases or the peroxidase-like activity of CYPs, to form a benzo[a]pyrene radical cation. researchgate.netnih.gov This radical cation is a reactive electrophilic species that can directly bind to DNA, leading to the formation of depurinating adducts, where the adducted base is removed from the DNA backbone. nih.govtandfonline.com The primary sites of adduction are the N7 and C8 positions of guanine (B1146940) and the N7 position of adenine (B156593). researchgate.net The radical cation can also be further oxidized to form quinones, such as benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. nih.gov

Table 2: Alternative Metabolic Pathways of Benzo[a]pyrene

| Pathway | Key Enzymes/Process | Reactive Intermediates |

|---|---|---|

| Quinone Pathway | Aldo-keto reductases (AKRs) | Benzo[a]pyrene-7,8-dione, Reactive Oxygen Species (ROS) |

| Radical-Cation Pathway | Peroxidases, CYP peroxidase activity (one-electron oxidation) | Benzo[a]pyrene radical cation |

Molecular Mechanisms of Benzo a Pyrenediol, Epoxydihydro Genotoxicity

DNA Adduct Formation by Benzo(a)pyrenediol, epoxydihydro-

The cornerstone of benzo(a)pyrenediol, epoxydihydro- genotoxicity lies in its ability to form stable covalent adducts with DNA. This process involves the chemical reaction between the electrophilic epoxide ring of BPDE and nucleophilic sites on the DNA bases. The formation of these adducts is a critical event, as they can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. nih.govnih.gov

Covalent Binding to Deoxyribonucleic Acid (DNA) Bases

Benzo(a)pyrene diol epoxide (BPDE) covalently binds to DNA, a process extensively studied to understand its carcinogenic properties. nih.gov The reaction primarily occurs through the opening of the epoxide ring by the exocyclic amino groups of purine (B94841) bases. uwo.ca This binding is not random, with certain DNA bases and specific sequence contexts showing a higher propensity for adduction. nih.gov

Research has unequivocally demonstrated that the primary targets for BPDE adduction in DNA are the exocyclic amino groups of guanine (B1146940) (N2 position) and adenine (B156593) (N6 position). nih.gov The major adduct formed is with guanine, leading to the formation of N2-dG adducts. researchgate.net Adducts with adenine at the N6 position are also formed, albeit generally to a lesser extent. nih.gov Studies have shown that the formation of these adducts can be influenced by the DNA sequence context, with some sequences exhibiting a higher frequency of adduction. nih.gov For instance, mutation hotspots for BPDE-N2-dG adducts have been frequently observed in 5′-···GG···-3′ dinucleotide sequences. researchgate.netresearchgate.net The presence of a 5-methylcytosine (B146107) adjacent to a target guanine has also been shown to enhance the yield of N2-BPDE-dG adducts. nih.gov

The stereochemistry of both the BPDE molecule and the resulting DNA adduct plays a crucial role in its biological activity. BPDE exists as different stereoisomers, and these isomers exhibit varying reactivity and lead to adducts with distinct conformations. nih.gov The (+)-enantiomer of anti-BPDE is considered the most potent genotoxic species. nih.gov

The addition of BPDE to the N2 position of guanine can occur in a trans or cis fashion relative to the glycosidic bond. The (+)-trans-anti-[BP]-N2-dG adduct is a major and highly mutagenic lesion formed. researchgate.netresearchgate.net The specific stereochemical configuration of the adduct, such as the 10S (+)-trans-anti-[BP]-N2-dG adduct, influences its conformation within the DNA helix. researchgate.netresearchgate.net The fidelity of DNA polymerases during replication is also dependent on the stereochemistry of the adduct. nih.gov For example, DNA polymerase kappa can effectively bypass both (+)- and (-)-trans-guanine adducts but not the corresponding adenine adducts. nih.gov In contrast, DNA polymerase eta is partially blocked by the guanine adducts and the (-)-trans-adenine adduct, while more successfully bypassing the (+)-trans-adenine adduct. nih.gov

Conformational Changes and Structural Perturbations in DNA

The covalent attachment of the bulky benzo(a)pyrene moiety to a DNA base induces significant local distortions in the DNA double helix. These structural perturbations are a key feature of BPDE's genotoxicity, as they can disrupt the normal functioning of DNA processing enzymes. uwo.ca

Two main conformational models have been proposed for BPDE-DNA adducts: the intercalation model and the base displacement/minor groove binding model. uwo.canih.gov In the intercalation model, the pyrenyl residue of the BPDE molecule inserts itself between the DNA base pairs, leading to a local unwinding of the helix. nih.govnih.gov This mode of binding is a primary form of non-covalent interaction between BPDE and DNA and is thought to be a prerequisite for covalent bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) studies have suggested that BPDE-dA adducts tend to be intercalated between base pairs. uwo.ca For BPDE-dG adducts, the conformation appears to be more flexible, with evidence for both minor groove binding and intercalation with base displacement, depending on the stereochemistry of the adduct. uwo.ca The base displacement model posits that the modified base is displaced from the helical stack, with the BPDE residue occupying the resulting void.

The formation of BPDE-DNA adducts inevitably leads to a distortion of the regular B-form DNA double helix. The extent and nature of this distortion are dependent on the specific adduct and its conformation. These distortions can manifest as bending or kinking of the DNA axis, local unwinding, and altered groove dimensions. uwo.ca

The presence of a bulky adduct can impede the progression of DNA replication machinery, potentially causing replication forks to stall. nih.govnih.gov Studies have shown that BPDE adducts can block the displacement of replication forks during DNA synthesis. nih.gov Furthermore, the structural perturbations can be recognized by the cellular DNA repair machinery, although the efficiency of repair can vary depending on the adduct's conformation and the surrounding sequence context. nih.gov If not repaired, these distorted DNA structures can lead to the misincorporation of bases during replication, resulting in mutations such as G to T transversions, a hallmark of benzo(a)pyrene-induced mutagenesis. nih.gov

Impact on DNA Replication Fidelity and Processivity

The formation of bulky BPDE-DNA adducts presents a significant obstacle to the cellular DNA replication machinery. These lesions can physically block the progression of DNA polymerase, leading to a stalled replication fork. nih.govnih.gov Studies have shown that the replication fork junction itself is a particularly vulnerable site for adduction by BPDE. nih.gov

When the replication machinery encounters a BPDE adduct, it may stall, a delay that can be overcome by either DNA repair mechanisms or a process known as translesion synthesis (TLS). nih.gov TLS employs specialized, lower-fidelity DNA polymerases that can replicate across the damaged template site. However, this bypass is often error-prone, leading to the incorporation of incorrect nucleotides opposite the lesion. This process is a primary source of the G→T transversion mutations that are characteristic of BPDE exposure. nih.gov The presence of BPDE adducts, therefore, directly compromises the fidelity of DNA replication. nih.gov

Consequences for DNA Transcription

Similar to its effect on replication, BPDE-DNA adducts also impede the process of transcription. The bulky adducts formed, primarily at the N2 position of guanine, act as a physical barrier to the elongating RNA polymerase complex. nih.govresearchgate.net

Sequence Specificity of Adduct Formation within Oncogenes (K-ras) and Tumor Suppressor Genes (p53)

The formation of BPDE-DNA adducts does not occur randomly throughout the genome. Instead, there is a distinct sequence specificity, with certain sites within oncogenes and tumor suppressor genes acting as "hotspots" for adduction. This targeted damage is a critical factor in shaping the mutational spectra observed in smoking-related cancers. washington.edu

The p53 tumor suppressor gene and the K-ras proto-oncogene, which are frequently mutated in lung cancer, have been extensively studied in this context. nih.gov Research has shown that specific guanine residues within these genes are preferentially targeted by BPDE.

p53 Tumor Suppressor Gene: Strong and selective BPDE adduct formation occurs at guanine positions within codons 157, 248, and 273. washington.edunih.gov Notably, these codons are the most frequent sites of G→T transversion mutations found in human lung cancers. washington.edu The reactivity of these sites is further enhanced by the presence of 5-methylcytosine at CpG dinucleotides, an epigenetic modification common in the p53 gene. nih.govnih.gov This suggests that the mutational hotspots in p53 are determined by the preferential formation of DNA adducts rather than solely by phenotypic selection of mutations. washington.edu

K-ras Oncogene: Codon 12 of the K-ras gene is a well-established mutational hotspot in human cancers, including lung adenocarcinoma. psu.edu Studies have revealed that this codon is also a hotspot for BPDE-DNA adduct formation. psu.edunih.gov The majority of adducts in the K-ras sequence form at the first guanine position of codon 12 (GGT). nih.gov Furthermore, the repair of BPDE adducts at codon 12 is significantly less efficient than at other sites, such as codon 14, compounding the mutagenic potential at this specific locus. psu.edu

The table below summarizes the key hotspots for BPDE adduct formation in these critical genes.

| Gene | Codon(s) | Significance | Key Findings |

| p53 | 157, 248, 273 | Major mutational hotspots in lung cancer. washington.edu | Preferential BPDE binding at these guanine sites. washington.edunih.gov Adduct formation is enhanced by cytosine methylation. nih.gov |

| p53 | 158, 245 | Frequently mutated codons. | Preferential binding of BPDE, especially at methylated CpG sites. nih.gov |

| K-ras | 12 | Most common mutational hotspot in K-ras in human cancers. psu.edu | Hotspot for BPDE adduct formation. psu.edu Adducts at this site are repaired inefficiently. psu.edu |

| K-ras | 14 | Site of adduct formation. | BPDE adducts form but are repaired more efficiently than at codon 12. psu.edunih.gov |

Induction of DNA Lesions Beyond Covalent Adducts

While the formation of covalent BPDE-DNA adducts is the primary mechanism of genotoxicity, the presence of this carcinogen can also lead to other forms of DNA damage, both directly and indirectly.

Generation of DNA Double-Strand Breaks (DSBs)

Exposure to benzo[a]pyrene (B130552), the precursor to BPDE, can lead to the induction of DNA double-strand breaks (DSBs). nih.gov DSBs are among the most cytotoxic forms of DNA damage, as they can lead to chromosomal rearrangements, loss of genetic information, and cell death if not properly repaired. The processing of bulky BPDE adducts by cellular repair pathways or the collapse of stalled replication forks at these adduct sites are potential mechanisms for DSB formation. The cell activates complex DNA damage response pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), to repair these breaks. However, these repair processes are not always error-free, and aberrant repair of DSBs can itself be a source of mutations and genomic instability, contributing to the carcinogenic mechanism of BPDE. nih.gov

Formation of Alkali-Labile Sites (Non-Apurinic Sites)

In addition to stable covalent adducts, BPDE treatment of DNA results in the formation of alkali-labile sites. nih.gov These are points in the DNA backbone that are susceptible to breakage under alkaline conditions. While apurinic/apyrimidinic (AP) sites are a common type of alkali-labile lesion, studies using specific endonucleases have demonstrated that the alkali-labile sites induced by BPDE are not AP sites. nih.gov It is proposed that these lesions arise as a consequence of the chemical rearrangement of the primary N2-guanine adducts. This finding indicates another layer of complexity in the spectrum of DNA damage caused by BPDE, distinct from simple adduct formation or base loss. nih.gov

Indirect DNA Damage through Reactive Oxygen Species (ROS) Generation

The metabolic activation of benzo[a]pyrene involves cytochrome P450 enzymes, a process that can lead to the generation of reactive oxygen species (ROS). nih.gov Furthermore, B[a]P can be metabolized into benzo[a]pyrene quinones, which can participate in redox cycling, a process that continually produces ROS. nih.govnih.gov

Cellular DNA Repair Mechanisms in Response to Benzo(a)pyrenediol, epoxydihydro- Induced Damage

The genotoxicity of benzo(a)pyrene diol epoxide (BPDE) stems from its ability to form covalent adducts with DNA, primarily at the N^2 position of guanine. nih.gov These bulky lesions distort the DNA helix and, if not repaired, can lead to mutations during DNA replication. nih.govwikipedia.org To counteract this threat, cells have evolved a sophisticated network of DNA repair pathways.

Nucleotide Excision Repair (NER) Pathway for Bulky Adducts

The primary defense mechanism against BPDE-induced DNA adducts is the Nucleotide Excision Repair (NER) pathway. oup.com NER is a versatile pathway capable of recognizing and removing a wide variety of bulky, helix-distorting DNA lesions. nih.govresearchgate.net The process involves the coordinated action of over 30 proteins that excise a short, single-stranded DNA segment containing the adduct. nih.govresearchgate.net The resulting gap is then filled by DNA polymerase, using the undamaged strand as a template, and the final nick is sealed by DNA ligase. wikipedia.org

The NER pathway can be broadly divided into two sub-pathways: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER). wikipedia.org GG-NER is responsible for surveying the entire genome for DNA damage, while TC-NER specifically repairs lesions in the transcribed strands of active genes. wikipedia.orgtandfonline.com Studies have shown that BPDE adducts in the transcribed strand of genes are repaired more rapidly than those in the non-transcribed strand, highlighting the importance of transcription-coupled repair in mitigating the mutagenic potential of this carcinogen. tandfonline.com

The efficiency of NER is not uniform and can be influenced by several factors, including the specific stereochemistry of the BPDE adduct and the local DNA sequence context. nih.govnih.gov For instance, the predominant (+)-trans-BPDE-N2-dG adduct is repaired less efficiently than other types of DNA lesions. nih.gov Furthermore, the conformation of the DNA surrounding the adduct plays a crucial role; lesions that cause significant distortion to the DNA helix are generally recognized and repaired more efficiently. nih.govresearchgate.net

The core steps of NER in response to BPDE adducts are:

Damage Recognition: In GG-NER, the XPC-RAD23B complex, sometimes in conjunction with the DDB1-DDB2 complex, identifies the helix distortion caused by the BPDE adduct. nih.govresearchgate.net

Verification and Unwinding: The transcription factor TFIIH is recruited to the site, and its helicase subunits, XPB and XPD, unwind the DNA around the lesion. nih.gov

Pre-incision Complex Formation: XPA and the single-strand binding protein RPA bind to the unwound DNA, stabilizing the structure. nih.govresearchgate.net

Dual Incision: The endonucleases XPG and ERCC1-XPF are recruited and make incisions on the damaged strand, upstream and downstream of the adduct. researchgate.net

Excision and Synthesis: The oligonucleotide containing the BPDE adduct is removed, and DNA polymerases (δ, ε, or κ) synthesize a new stretch of DNA. researchgate.net

Ligation: DNA ligase seals the remaining nick to complete the repair process. researchgate.net

Table 1: Key Proteins in the Nucleotide Excision Repair (NER) Pathway for BPDE Adducts

| Protein/Complex | Function in NER | Reference |

|---|---|---|

| XPC-RAD23B | Recognizes the distortion in the DNA helix caused by the BPDE adduct in Global Genomic NER (GG-NER). | nih.govresearchgate.net |

| TFIIH | A multi-protein complex with helicase activity (XPB and XPD subunits) that unwinds the DNA around the lesion. | nih.gov |

| XPA | Binds to the damaged DNA and helps to verify the lesion and stabilize the repair complex. | nih.govresearchgate.net |

| RPA | A single-strand binding protein that stabilizes the unwound DNA during the repair process. | nih.gov |

| XPG | An endonuclease that makes the 3' incision relative to the DNA lesion. | researchgate.net |

| ERCC1-XPF | An endonuclease that makes the 5' incision relative to the DNA lesion. | researchgate.net |

| DNA Polymerase (δ, ε, κ) | Synthesizes new DNA to fill the gap created by the excision of the damaged segment. | researchgate.net |

| DNA Ligase | Seals the final nick in the repaired DNA strand. | researchgate.net |

Homologous Recombination (HR) for Double-Strand Break Repair

While NER is the primary pathway for removing BPDE adducts, the persistence of these lesions, particularly during DNA replication, can lead to the formation of more severe damage, such as DNA double-strand breaks (DSBs). nih.govnih.gov DSBs are highly cytotoxic and can lead to chromosomal rearrangements if not repaired correctly. Homologous Recombination (HR) is a major, high-fidelity pathway for repairing DSBs. nih.gov

Exposure to benzo[a]pyrene (BaP), the parent compound of BPDE, has been shown to increase the frequency of HR. nih.gov This suggests that when NER is overwhelmed or unable to remove all BPDE adducts, the resulting replication stress and DSBs trigger the HR machinery. nih.gov However, studies have also indicated that BaP exposure can lead to a decrease in the expression of key HR proteins like RAD51, suggesting a complex and potentially detrimental effect on this repair pathway. oup.com The aberrant repair of DSBs can contribute to the toxic and carcinogenic effects of BaP. nih.gov

Mismatch Repair (MMR) Pathway Alterations

The Mismatch Repair (MMR) pathway is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. nih.gov While not directly involved in the removal of bulky BPDE adducts, the MMR system's integrity is crucial for maintaining genomic stability.

Research has shown that exposure to high concentrations of BaP can lead to a significant inhibition of MMR activity in human breast cancer cells. nih.gov This repression was found to be mediated through a reduction in the protein levels of MSH6, a key component of the MMR system. nih.gov The impairment of MMR can lead to a "hypermutator" phenotype, where the accumulation of mutations throughout the genome is accelerated. nih.gov Therefore, BaP-induced repression of MMR may contribute to the progression of mutagenesis and carcinogenesis. nih.gov

Table 2: Impact of Benzo(a)pyrene on MMR Protein Expression

| Cell Line | Treatment | Effect on MMR Protein | Finding | Reference |

|---|---|---|---|---|

| ZR75-1 (human breast carcinoma) | Benzo[α]pyrene (5 μM) | Significant reduction in MSH6 protein level | Repression of MMR activity | nih.gov |

Lesion-Bypass DNA Polymerases in Adduct Tolerance

When DNA replication forks encounter a BPDE adduct that has not been removed by NER, they can stall. To overcome this blockage and allow replication to continue, cells employ a mechanism called translesion synthesis (TLS). nih.gov TLS is carried out by specialized, low-fidelity DNA polymerases that can replicate across damaged DNA templates. nih.govnih.gov

Several DNA polymerases are involved in bypassing BPDE adducts, and their action is often adduct-specific. For instance, DNA polymerase κ (Pol κ) is preferentially recruited to bypass BPDE lesions. nih.gov Other polymerases, such as Pol η and Pol ι, also play roles in bypassing different stereoisomers of BPDE adducts, often in an error-prone manner. nih.govmiami.edu DNA polymerase λ (Pol λ) has shown the ability to selectively and correctly insert a nucleotide opposite certain BPDE adducts. nih.govnyu.edu

While TLS allows the cell to tolerate DNA damage and complete replication, it comes at the cost of increased mutagenesis, as these specialized polymerases are more prone to incorporating incorrect nucleotides opposite the lesion. nih.gov The choice of which TLS polymerase is used can influence the type and frequency of mutations that arise from BPDE-induced DNA damage.

Table 3: Lesion-Bypass DNA Polymerases and Their Role in BPDE Adduct Tolerance

| DNA Polymerase | Family | Role in BPDE Adduct Bypass | Fidelity | Reference |

|---|---|---|---|---|

| Polymerase κ (Pol κ) | Y-family | Preferentially recruited to and effectively bypasses BPDE-guanine adducts. | Error-prone | nih.govmiami.edu |

| Polymerase η (Pol η) | Y-family | Partially blocked by BPDE-guanine adducts but can bypass some stereoisomers of BPDE-adenine adducts. | Error-prone | miami.edu |

| Polymerase ι (Pol ι) | Y-family | Can catalyze lesion bypass across both cis- and trans-BPDE adducts under certain conditions. | Error-prone | nih.gov |

| Polymerase λ (Pol λ) | X-family | Selectively introduces the correct nucleotide opposite the cis-BP-dG adduct. | Can be accurate for specific adducts | nih.govnyu.edu |

In Vitro and Non Human in Vivo Research Models for Mechanistic Studies

Cellular Models for Elucidating Genotoxic Mechanisms

Cellular models are fundamental tools for exploring the direct effects of BPDE on cellular processes, particularly DNA damage and repair. These systems offer a controlled environment to study the molecular intricacies of carcinogenesis.

The human hepatoma cell line, HepG2, is a cornerstone in the study of B[a]P and its metabolites due to its metabolic competence. nih.gov Although the liver is not a primary target for B[a]P-induced cancers, HepG2 cells are widely used because they express a significant number of the enzymes required for the metabolic activation of xenobiotics. nih.gov

Research has demonstrated that HepG2 cells metabolize B[a]P, leading to the formation of BPDE and subsequent DNA adducts. nih.govresearchgate.net Studies have shown a dose-dependent increase in BPDE-DNA adducts in these cells. nih.govresearchgate.net The formation of these adducts can trigger a cascade of cellular responses, including cell cycle arrest and the induction of DNA repair pathways. nih.gov For instance, treatment of HepG2 cells with B[a]P has been observed to cause an initial S-phase arrest, followed by a G2/M arrest, which is indicative of the activation of DNA damage checkpoints. nih.gov Furthermore, the persistence of B[a]P-induced DNA adducts can lead to mitotic instability. nih.gov

| Cell Line | Key Research Findings | References |

| HepG2 | Metabolically competent, forming BPDE-DNA adducts in a dose-dependent manner. nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Exhibits cell cycle arrest (S and G2/M phases) upon B[a]P exposure. nih.gov | nih.gov | |

| Shows induction of mitotic instability due to persistent DNA damage. nih.gov | nih.gov |

Epidermal cell lines are crucial for understanding the effects of BPDE on the skin, a direct target of environmental B[a]P exposure. The mouse epidermal cell line JB6 Cl 41 is a well-established model for studying tumor promotion. These cells are sensitive to transformation by various carcinogens and tumor promoters, making them valuable for investigating the molecular mechanisms of skin carcinogenesis.

While specific studies focusing solely on the direct application of BPDE to JB6 Cl 41 cells are part of a broader research area, the cell line is instrumental in studying the downstream effects of B[a]P metabolism. The activation of transcription factors such as AP-1 is a key event in tumor promotion in this cell line.

Beyond liver and skin cells, other cell lines like HeLa (human cervical cancer cells) and HEp-2 (human laryngeal carcinoma cells) have been employed to investigate the genotoxic effects of B[a]P and its metabolites. These models help to understand the universal and cell-type-specific responses to BPDE.

For example, a study on HEp-2 cells demonstrated that co-exposure to B[a]P and arecoline (B194364) (a component of betel quid) enhanced DNA damage. nih.gov This research highlighted the suppression of DNA repair mechanisms as a key factor in the increased genotoxicity. nih.gov While B[a]P alone could enhance DNA repair activity, this effect was counteracted by the presence of arecoline. nih.gov

The use of a variety of cell lines, such as A549 (human lung carcinoma) and T24 (human bladder carcinoma), has revealed significant differences in the cellular response to B[a]P. nih.govresearchgate.net For instance, BPDE DNA adducts were not detected in T24 cells, and in A549 cells, their formation was most efficient at lower concentrations. nih.govresearchgate.net These findings underscore the importance of cell-specific metabolic capacities in determining the genotoxic outcome of B[a]P exposure. nih.govresearchgate.net

Non-Human Animal Models for Mechanistic Investigations

Non-human animal models provide a more complex biological system to study the in vivo effects of BPDE, including its metabolism, distribution, and carcinogenic potential in a whole organism.

Rodent models have been pivotal in establishing the link between B[a]P exposure and cancer. Mouse skin, in particular, is a classic model for chemical carcinogenesis. Studies have shown that the topical application of B[a]P to mouse skin leads to the formation of BPDE-DNA adducts and the development of skin tumors. nih.gov There are qualitative and quantitative differences in the metabolism of B[a]P between mouse and rat skin, with mouse skin generally showing higher levels of DNA binding. nih.gov

Rat hepatic microsomes are frequently used to study the metabolism of B[a]P in a system that contains a rich assortment of cytochrome P450 enzymes. nih.gov These in vitro preparations from rat livers can efficiently metabolize B[a]P to its various intermediates, including the dihydrodiols that are precursors to BPDE. nih.gov Research comparing the metabolic profiles of rodent liver microsomes and embryonic cells has revealed significant differences, suggesting that metabolic activation and detoxification pathways can be tissue- and species-specific. nih.gov A study on rats showed that skin exposure to B[a]P can disrupt the epidermal structure and lead to immune cell infiltration in the dermis. mdpi.com

| Animal Model | Key Research Findings | References |

| Mouse Skin | Topical application of B[a]P leads to the formation of BPDE-DNA adducts and skin tumors. nih.gov | nih.gov |

| Higher covalent binding of B[a]P to DNA compared to rat skin. nih.gov | nih.gov | |

| Rat Hepatic Microsomes | Efficiently metabolize B[a]P to its various intermediates. nih.gov | nih.gov |

| Reveals species- and tissue-specific differences in B[a]P metabolism. nih.gov | nih.gov | |

| Rat Skin | Epicutaneous B[a]P application disrupts epidermal structure and promotes immune cell infiltration. mdpi.com | mdpi.com |

The nematode Caenorhabditis elegans has emerged as a valuable model organism for toxicological studies due to its genetic tractability and well-defined developmental pathway. mdpi.comnih.gov Although C. elegans lacks the classical CYP1A1 enzyme primarily responsible for B[a]P bioactivation in vertebrates, it provides a unique system to investigate alternative metabolic pathways. nih.gov

Studies have shown that exposure to B[a]P can induce DNA damage in C. elegans, as detected by the comet assay. nih.gov However, the formation of bulky dG-N2-BPDE adducts has not been observed, suggesting a different mechanism of genotoxicity compared to mammals. nih.gov Research in C. elegans has identified other cytochrome P450 enzymes, such as those from the cyp-35 family, and UDP-glucuronosyltransferases (UGTs) as being involved in the metabolism of B[a]P. nih.gov Furthermore, exposure to B[a]P has been shown to cause developmental toxicity in C. elegans, potentially through the dysregulation of the insulin/IGF signaling pathway and collagen gene expression. mdpi.com

Aquatic Vertebrate Models (e.g., zebrafish)

Aquatic vertebrate models, particularly the zebrafish (Danio rerio), have become instrumental in elucidating the mechanistic pathways of toxicity for various environmental contaminants, including the ultimate carcinogenic metabolite of benzo[a]pyrene (B130552) (BaP), benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). These models offer unique advantages for studying developmental toxicity, epigenetic modifications, and multigenerational effects due to their rapid external development, optical transparency, and genetic tractability.

Research using zebrafish has provided significant insights into the epigenetic impact of BaP exposure. Studies have shown that the mutagenic metabolite BPDE can impair the function of DNA methyltransferase (DNMT), a key enzyme in DNA methylation. nih.gov In experiments where zebrafish embryos were exposed to BaP, a significant, dose-dependent decrease in global DNA methylation was observed. nih.gov For instance, exposure to 24 μg/L of BaP resulted in a 44.8% reduction in 5-methylcytosine (B146107) content compared to controls. nih.gov This alteration in global methylation was accompanied by gene-specific changes; the promoter region of the vasa gene, crucial for germ cell development, experienced a 17% decrease in methylation, leading to a 33% increase in its expression. nih.gov Such findings suggest that BaP, through its metabolite BPDE, acts as an epigenetic modifier in zebrafish larvae. encyclopedia.pub

Beyond epigenetics, embryonic exposure to BaP in zebrafish models has been linked to a range of adverse developmental outcomes, many of which persist across generations. While the parent F0 generation is the only one directly treated, the exposure can lead to significant multigenerational phenotypic impacts. nih.gov The most severe abnormalities, such as deformities in the body, tail, and pectoral fins, were most pronounced in the F1 generation but were also present in the F2 generation. nih.gov Furthermore, craniofacial deformities emerged as a significant issue in the F2 generation, highlighting the long-term consequences of initial exposure. nih.gov Other studies have documented age-dependent behavioral alterations and long-term metabolic dysfunction following embryonic BaP exposure. nih.gov In adult zebrafish, BaP exposure has been shown to cause cardiorespiratory impairment, including a reduced ventricular heart rate. researchgate.net

Another important aquatic model, the estuarine fish Fundulus heteroclitus, has been used in comparative studies to understand resistance mechanisms. Research comparing a population resistant to dioxin-like compounds (DLCs) with a reference population found that the DLC-resistant fish exhibited lower activity of xenobiotic-metabolizing enzymes upon BaP treatment. researchgate.net Consequently, the livers of these resistant fish had lower concentrations of BaP-DNA adducts, which are formed by BPDE. researchgate.net This suggests that while resistance may protect against the long-term consequences of DNA damage like cancer, the reduced metabolic capacity could lead to other acute health effects due to the decreased elimination of toxic compounds. researchgate.net

Mechanistic Findings in Aquatic Vertebrate Models Exposed to Benzo[a]pyrene (BaP)

| Model Organism | Key Mechanistic Finding | Observed Effect | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Epigenetic Modification | Decreased global DNA methylation; altered methylation of vasa gene promoter leading to increased expression. BPDE impairs DNA methyltransferase (DNMT) function. | nih.gov |

| Zebrafish (Danio rerio) | Multigenerational Developmental Toxicity | Body, tail, fin, and craniofacial deformities observed in F1 and F2 generations after F0 exposure. | nih.gov |

| Zebrafish (Danio rerio) | Cardiorespiratory Dysfunction | Reduced ventricular heart rate in adult fish following exposure. | researchgate.net |

| Killifish (Fundulus heteroclitus) | Differential Metabolism and DNA Adduct Formation | DLC-resistant population showed lower metabolic enzyme activity and reduced formation of BPDE-DNA adducts in the liver compared to a reference population. | researchgate.net |

Organ-Specific Mechanistic Studies (e.g., lung, skin)

Organ-specific studies are crucial for understanding how BPDE initiates toxicity and carcinogenesis in primary target tissues following different routes of exposure. The lung and skin are two of the most extensively studied organs in this context.

Lung

The lung is a primary target for BaP and its metabolites due to exposure through inhalation of tobacco smoke, polluted air, and industrial emissions. nih.gov Mechanistic studies have focused on the formation of DNA adducts by BPDE as a critical initiating event in lung carcinogenesis. Analysis of autopsy samples from human lungs revealed that the average level of total BPDE-DNA adducts was significantly higher in smokers and ex-smokers compared to non-smokers. nih.gov A direct correlation was also found between the levels of BPDE-DNA adducts and the concentration of the parent BaP compound in lung tissue. nih.gov

In vivo studies using mouse models have further detailed the consequences of these adducts. Following exposure to BaP, mice developed lung tumors that showed specific G → T and G → A mutations in the Ki-Ras gene. mdpi.com These mutations are a direct consequence of the formation of specific adducts, primarily anti-B[a]P-7,8-diol-9,10-epoxide-N2-deoxyguanosine. mdpi.com Beyond direct DNA damage, BPDE also incites other cellular responses. In vitro research on normal human lung fibroblasts has shown that BPDE stimulates a significant inflammatory response through a pathway mediated by p53 and JNK. nih.gov Furthermore, molecular epidemiological studies have established a link between an individual's susceptibility to BPDE-induced genetic damage and their risk for lung cancer. These studies, using in vitro assays with peripheral blood lymphocytes, found that cells from lung cancer patients formed significantly higher levels of BPDE-induced DNA adducts and chromosomal aberrations compared to healthy controls. researchgate.netelsevierpure.com

Organ-Specific Mechanistic Findings in Lung Models

| Model System | Key Mechanistic Finding | Observed Effect | Reference |

|---|---|---|---|

| Human Lung Autopsy Samples | DNA Adduct Formation | Higher levels of BPDE-DNA adducts in smokers and ex-smokers compared to non-smokers; adduct levels correlated with BaP tissue concentration. | nih.gov |

| Mouse Lung Tissue (In Vivo) | Mutagenesis | Formation of anti-B[a]P-7,8-diol-9,10-epoxide-N2-deoxyguanosine adducts led to G → T and G → A mutations in the Ki-Ras gene in lung tumors. | mdpi.com |

| Human Lung Fibroblasts (In Vitro) | Cellular Inflammatory Response | Stimulation of an inflammatory response mediated by p53 and JNK pathways. | nih.gov |

| Human Lymphocytes (In Vitro) | Genetic Susceptibility Marker | Higher frequency of BPDE-induced chromosomal aberrations and DNA adducts in lung cancer patients compared to controls. | researchgate.netelsevierpure.com |

Skin

The skin represents a major route for human exposure to BaP, especially in occupational settings involving contact with coal tar, soot, and mineral oils. nih.gov Research using a realistic ex vivo human skin model demonstrated that BaP is continuously absorbed and metabolized by the skin over a 48-hour period. nih.gov The major metabolites identified were 3-hydroxybenzo[a]pyrene (3-OHB[a]P) and 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (B[a]P-tetrol). nih.gov The presence of B[a]P-tetrol is particularly significant as it is a detoxification product derived from the highly carcinogenic BPDE, supporting its use as a relevant biomarker for cutaneous absorption and carcinogenic risk. nih.gov

The critical role of specific metabolic pathways in skin carcinogenesis has been demonstrated in vivo. Studies using mice deficient in the aryl hydrocarbon receptor (AhR) found that these animals were resistant to skin tumor induction by topically applied BaP. pnas.org This finding provides direct proof that the AhR-mediated pathway, which induces cytochrome P450 enzymes responsible for metabolizing BaP to BPDE, is required for BaP's carcinogenic activity in the skin. pnas.org

In addition to its carcinogenic mechanisms, topically applied BaP also exerts immunomodulatory effects on the skin. Studies in rat models showed that epicutaneous BaP application disrupts the structure of the epidermal layer and promotes the infiltration of immune cells into the dermis. mdpi.com At the cellular level, BaP exposure induced oxidative stress in epidermal cells and altered the local cytokine environment. mdpi.com Specifically, there was a decrease in the production of proinflammatory cytokines (TNF, IL-1β) by epidermal cells, while the anti-inflammatory IL-10 response increased, suggesting a state of local immunosuppression. mdpi.com

Organ-Specific Mechanistic Findings in Skin Models

| Model System | Key Mechanistic Finding | Observed Effect | Reference |

|---|---|---|---|

| Human Skin (Ex Vivo) | Metabolism and Biomarker Identification | Continuous absorption and metabolism of BaP; identification of B[a]P-tetrol (a BPDE derivative) as a major metabolite. | nih.gov |

| AhR-Deficient Mice (In Vivo) | Receptor-Mediated Carcinogenesis | Resistance to BaP-induced skin tumors, demonstrating the essential role of the Aryl Hydrocarbon Receptor (AhR) pathway in metabolic activation. | pnas.org |

| Rat Skin (In Vivo/Ex Vivo) | Immunomodulation and Oxidative Stress | Disruption of epidermis, immune cell infiltration, oxidative stress in epidermal cells, and altered cytokine production (decreased TNF/IL-1β, increased IL-10). | mdpi.com |

Advanced Analytical and Spectroscopic Methodologies in Benzo a Pyrenediol, Epoxydihydro Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating BPDE and its derivatives from complex biological matrices. The choice of technique is dictated by the specific requirements for sensitivity, selectivity, and the nature of the analyte, whether it's the parent compound, its metabolites, or its adducts to DNA and proteins.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation and analysis of BPDE metabolites and adducts. youtube.comyoutube.comyoutube.com The method separates compounds based on their differential partitioning between a solid stationary phase, typically packed in a column, and a liquid mobile phase that is pumped through the column at high pressure. youtube.comyoutube.com

Research findings have demonstrated the utility of HPLC coupled with fluorescence detection for the specific analysis of anti-BPDE-DNA adducts. nih.gov In one study, this method was applied to measure adduct levels in mononuclear white blood cells from various human populations exposed to polycyclic aromatic hydrocarbons (PAHs). nih.gov The analysis revealed significantly higher adduct levels in coke oven workers and chimney sweeps compared to control groups, highlighting the method's capability to link occupational exposure to a specific biomarker. nih.gov The sensitivity of fluorescence detection is crucial, as the pyrene (B120774) ring system of BPDE is naturally fluorescent. nih.gov Specific excitation and emission wavelengths (e.g., 300 nm excitation, 416 nm emission) can be optimized for sensitive detection. oiv.int

The choice of stationary and mobile phases is critical for achieving effective separation. Reverse-phase HPLC is commonly employed, using columns with non-polar stationary phases like C18 (octadecylsilane) or, for enhanced selectivity, pentafluorophenyl (PFP) phases. nih.goveie.gr The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile, and water. oiv.intnih.gov UV detection at specific wavelengths, like 254 nm, can also be used to monitor the separation of BPDE and its various metabolites. nih.gov

| Parameter | Description | Finding/Example | Citation |

| Technique | HPLC with Fluorescence Detection | Used to quantify (+/-)-r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE)-DNA adducts in human white blood cells. | nih.gov |

| Stationary Phase | Pentafluorophenyl (PFP) | Shown to chromatographically resolve (+)-anti-benzo[a]pyrene diol epoxide adducts. | nih.goveie.gr |

| Mobile Phase | Acetonitrile/Water Gradient | A common mobile phase system for separating BaP and its metabolites. | nih.gov |

| Detection | Fluorescence | Highly sensitive for pyrene-containing compounds; used to detect adduct levels down to 8.9 adducts/10⁸ nucleotides. | nih.gov |

| Detection | UV Absorbance | Wavelength of 254 nm provides high sensitivity for detecting BaP and its metabolites. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced specificity and sensitivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). news-medical.net This powerful combination uses the mass spectrometer to detect and quantify compounds as they elute from the HPLC column. LC-MS/MS is particularly valuable for analyzing BPDE-DNA adducts in complex biological samples. nih.govnih.govresearchgate.net

In this approach, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) involves selecting a specific parent ion (e.g., the protonated BPDE-dG adduct), subjecting it to fragmentation, and then detecting the characteristic fragment ions. This process, known as selected-reaction monitoring (SRM), provides a high degree of certainty in identification and quantification. thermofisher.com

Studies have successfully employed LC-MS/MS to detect and quantify various BPDE-deoxyguanosine (dG) adducts in human umbilical cord blood. nih.govnih.govresearchgate.netjfda-online.com The full scan LC-MS/MS analysis of these adducts revealed a protonated molecule ([M+H]⁺) at an m/z of 570 and an identical fragmentation pattern with key fragment ions at m/z 454, 303, 285, 257, and 152. nih.govresearchgate.net The ability to detect these adducts in all tested umbilical cord blood samples underscores the method's sensitivity for biomonitoring. nih.govnih.govjfda-online.com

High-Resolution Mass Spectrometry (HRMS) for Adduct Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard-resolution mass spectrometry by providing highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of an ion, greatly increasing confidence in the identification of unknown compounds and helping to differentiate analytes from background interferences, which is crucial for trace-level analysis. nih.govnih.gov

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry is a prominent HRMS technology that has been instrumental in advancing BPDE research. nih.goveie.gr The high resolving power and mass accuracy of Orbitrap instruments enable the detection of extremely low levels of BPDE adducts. nih.goveie.grresearchgate.net An analytical method using HPLC coupled to an Orbitrap MS was developed to detect BPDE adducts to histidine and lysine (B10760008) in serum albumin. nih.goveie.gr This methodology successfully diminished interferences and achieved an impressive method detection limit of approximately 4 attomoles (amol) per milligram of serum albumin for the (+)-anti-BPDE adduct to histidine. nih.goveie.grresearchgate.net

The study demonstrated the quantification of adducts from (+)-anti-, (-)-anti-, and (+/-)-syn-BPDE isomers in mice exposed to benzo[a]pyrene (B130552) and also detected anti-BPDE-histidine adducts in human serum albumin samples, showcasing the method's applicability to in-vivo biomonitoring. nih.goveie.gr The combination of a selective HPLC stationary phase (pentafluorophenyl) with the high resolving power of the Orbitrap was key to achieving this level of performance. nih.goveie.grresearchgate.net

Stable Isotope Labeling-Mass Spectrometry Approaches

The most accurate method for quantification via mass spectrometry is the stable isotope dilution (SID) technique. nih.govresearchgate.net This approach involves synthesizing an internal standard that is chemically identical to the analyte of interest but is enriched with a heavy stable isotope, such as ¹³C or ¹⁵N. nih.gov For example, [¹⁵N₅]BPDE-dG has been used as an internal standard for the analysis of BPDE-dG adducts. nih.govresearchgate.net

This isotopically labeled standard is added to the sample at the earliest stage of preparation. Because the labeled standard and the unlabeled analyte behave almost identically during extraction, cleanup, and chromatographic separation, any sample loss or matrix-induced signal suppression will affect both equally. nih.gov The final quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the known amount of added internal standard, resulting in highly accurate and precise measurements. nih.gov

A stable isotope labeling HPLC-ESI-MS/MS approach has been used to perform direct quantitative analysis of N²-BPDE-dG lesions originating from specific guanine (B1146940) positions within DNA sequences of the K-ras and p53 genes. nih.gov This sophisticated technique allowed researchers to determine the extent of adduct formation at specific, isotopically labeled sites within these critical genes, providing unparalleled insight into the sequence-specific reactivity of BPDE. nih.gov

| Technique | Analyte/Matrix | Key Finding | Limit of Detection (LOD) | Citation |

| LC-HRMS (Orbitrap) | BPDE-Histidine Adducts / Serum Albumin | High mass accuracy and resolving power of Orbitrap MS diminished interferences and enabled ultra-low detection. | ~4 amol/mg serum albumin | nih.goveie.grresearchgate.net |

| LC-HRMS/MS | BPDE-N²-dG / Human Lung DNA | An ultra-sensitive method was developed, allowing the first MS-based quantitation of BPDE-N²-dG in human lung tissue. | 1 amol on-column (1 adduct per 10¹¹ nucleotides) | nih.gov |

| SID LC-MS/MS | N²-BPDE-dG / Specific DNA sequences | Used ¹⁵N-labeled dG to directly quantify adduct formation at specific sites within K-ras and p53 gene sequences. | Not specified, based on peak area ratios. | nih.gov |

| SID LC-MRM/MS | (+/-)-anti-BPDE-dGuo and -dAdo Adducts / DNA | Developed and validated an assay for all eight adducts, showing (+)-anti-trans-BPDE-dGuo was the major adduct formed. | Not specified, rigorously validated assay. | nih.gov |

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Beyond mass spectrometry, other spectroscopic techniques are employed to investigate the structural characteristics of BPDE and its interactions with biological macromolecules.

Fluorescence spectroscopy is particularly well-suited for studying BPDE-DNA adducts because the pyrene moiety is inherently fluorescent. nih.gov The fluorescence emission spectrum of the adduct is highly sensitive to the polarity of its local environment. nih.gov Research has shown that the ratio of fluorescence intensities of different vibronic bands in the emission spectrum can provide insights into the conformation of the adduct. nih.gov For example, the fluorescence characteristics of (+)-BPDE-DNA adducts suggest that the pyrene ring system is located in an environment relatively exposed to the aqueous solvent. nih.gov In contrast, the spectra of (-)-BPDE-DNA adducts are more complex, indicating that the pyrenyl residues are in a less solvent-accessible, more hydrophobic environment. nih.gov These fluorescence methods can distinguish between adducts formed from different BPDE enantiomers and provide valuable information about how they are positioned within the DNA structure. nih.gov Furthermore, combining HPLC with room-temperature fluorescence excitation-emission matrices (RTF-EEMs) allows for the resolution and unambiguous identification of co-eluting fluorescent compounds, which can be resolved using spectral deconvolution techniques. mdpi.com

Other spectroscopic methods, such as Fourier-transform infrared (FT-IR) and UV-absorption spectroscopy, have been used to study the basic binding interactions and conformational changes in proteins, like cystatins, upon interaction with benzo[a]pyrene, the precursor to BPDE. researchgate.net These techniques can reveal perturbations in the secondary structure of a protein, such as changes from alpha-helical to beta-sheet content, upon binding of the xenobiotic. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique used to determine the three-dimensional structure of BPDE-DNA adducts in solution. Two-dimensional (2D) NMR studies have been instrumental in defining the precise conformation and orientation of the BPDE moiety relative to the DNA helix.

Research has shown that the resulting structure depends significantly on the specific DNA base that is modified and the stereochemistry of the BPDE molecule. For instance, NMR studies suggest that BPDE-deoxyadenosine (dA) adducts are typically intercalated between base pairs. In contrast, BPDE-deoxyguanosine (dG) adducts can adopt different conformations, either residing in the minor groove of the DNA or intercalating with displacement of the modified base, depending on the trans or cis stereochemistry of the adduct. uwo.ca These conformational differences are critical as they influence the extent of helical distortion and the subsequent recognition and processing by DNA repair enzymes.

Crystallographic and NMR data have provided detailed insights into the torsion angles of the adducted nucleotide, further defining the adduct's geometry within the DNA structure. uwo.ca

Table 1: NMR-Defined Conformations of BPDE-DNA Adducts

| Adduct Type | Predominant Conformation | Key Structural Features |

| BPDE-dA | Intercalation | Pyrenyl group inserted between DNA base pairs. |

| BPDE-dG (trans) | Minor Groove Binding | BPDE moiety resides in the DNA minor groove. |

| BPDE-dG (cis) | Intercalation (with base displacement) | Pyrenyl group inserted, displacing the modified guanine. |

Ultraviolet (UV) Spectroscopy for DNA Intercalation

Ultraviolet (UV) spectroscopy is a fundamental technique used to monitor the binding of ligands to DNA. The principle lies in observing changes in the UV absorbance of DNA, which has a characteristic maximum absorbance at approximately 260 nm, upon interaction with a compound like BPDE.

When a molecule intercalates, inserting itself between the stacked base pairs of the DNA double helix, it perturbs the electronic interactions between the bases. This typically results in two observable phenomena in the UV spectrum:

Hypochromism: A decrease in the molar absorptivity of the DNA bases.

Bathochromic Shift (Red Shift): A shift of the absorbance maximum to a longer wavelength.

While the covalent binding of BPDE is the ultimate genotoxic event, the initial non-covalent binding, which includes intercalation, is a critical preceding step. UV spectroscopy can be employed to study this initial physical binding phase, providing evidence for the intercalative interaction and allowing for the determination of binding constants.

Fluorescence Spectroscopy for Hydrolysis and Binding Kinetics

The pyrenyl moiety of BPDE is intrinsically fluorescent, a property that is exquisitely sensitive to the molecule's local environment. Fluorescence spectroscopy leverages this characteristic to study the kinetics of BPDE hydrolysis and its binding to DNA.

When BPDE is in an aqueous solution, it emits fluorescence at a characteristic wavelength. Upon intercalation into the DNA helix, the pyrene-like ring of BPDE is transferred to a nonpolar, hydrophobic environment, which alters its fluorescence properties. This can manifest as a shift in the emission wavelength and, most notably, a quenching (decrease) of the fluorescence intensity. This quenching phenomenon can be used to monitor the rate and extent of binding to DNA in real-time.

Furthermore, low-temperature fluorescence spectroscopy has been used to resolve different conformational binding sites of BPDE on DNA. nih.gov Studies have identified two distinct classes of adducts:

Type I Adducts: Involve significant interaction between the pyrenyl residue and DNA bases, consistent with intercalation. nih.gov

Type II Adducts: Involve more external, solvent-exposed binding sites. nih.gov

The hydrolysis of BPDE to its non-reactive tetrol form can also be tracked using fluorescence, as the tetrol product has different fluorescence characteristics than the parent epoxide. This allows researchers to simultaneously study the competing reactions of covalent DNA binding and aqueous hydrolysis.

Table 2: Fluorescence Properties of BPDE in Different Environments

| Environment | Fluorescence Characteristic | Implication |

| Aqueous Buffer | High fluorescence intensity | Baseline state of free BPDE. |

| Bound to DNA (Intercalated) | Quenched fluorescence intensity | Indicates transfer to a nonpolar environment within the DNA helix. |

| Hydrolyzed (Tetrol form) | Different emission spectrum | Allows for monitoring the rate of BPDE detoxification via hydrolysis. |

Molecular Biology Techniques for DNA Damage Assessment

To understand the sequence-specific consequences of BPDE exposure, molecular biology techniques are employed to map the precise locations of DNA adducts within the genome and within specific genes of interest.

32P-Postlabeling Method for DNA Adducts

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, even when they are present at very low levels. The technique does not require the carcinogen to be radiolabeled beforehand and can detect a wide variety of structurally different adducts. The general procedure involves:

Isolation of DNA from a biological sample (e.g., cells or tissue).

Enzymatic digestion of the DNA into individual deoxynucleoside 3'-monophosphates.

Enrichment of the adducted nucleotides.

Radiolabeling of the adducted nucleotides by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts, typically by multidimensional thin-layer chromatography (TLC).

Detection and quantification of the adducts by autoradiography and scintillation counting.

This method has been successfully used to analyze BPDE-DNA adducts formed both in vitro and in vivo. Research has shown that it can detect multiple distinct adducts, with the predominant one in many systems being the (+)-trans-anti-BPDE adduct formed at the N² position of guanine. elsevierpure.com The high sensitivity of ³²P-postlabeling allows for the detection of adduct levels as low as one adduct per 10⁷ to 10¹⁰ normal nucleotides.

Ligation-Mediated Polymerase Chain Reaction (LMPCR) for Adduct Mapping

Ligation-Mediated Polymerase Chain Reaction (LMPCR) is a powerful technique used to map DNA damage sites at single-nucleotide resolution within specific gene sequences. This method reveals the precise locations where adducts have formed, which is crucial for correlating DNA damage with mutational hotspots in genes like tumor suppressors.

The application of LMPCR to BPDE adducts often involves the use of a DNA repair enzyme, such as the UvrABC endonuclease system, which recognizes and cleaves the DNA strand on either side of a bulky adduct. The resulting cleavage site serves as a marker for the adduct's location. The core steps are:

Treatment of DNA with a damage-specific endonuclease to create strand breaks at adduct sites.

Use of a primer to generate a blunt end at the cleavage site via primer extension.

Ligation of a universal, double-stranded DNA linker (cassette) to the blunt ends of the fragmented DNA.

Amplification of the fragments using a PCR primer specific to the ligated linker and a second primer specific to the gene sequence of interest.

Analysis of the PCR products on a sequencing gel, where the length of each fragment corresponds to the distance from the gene-specific primer to the site of the adduct.

Using this approach, researchers have identified specific "hotspots" for BPDE adduct formation within the human p53 tumor suppressor gene, particularly at codons 157, 248, and 273. nih.gov These codons are also frequently mutated in smoking-associated lung cancers, providing a direct link between the site of DNA damage and the resulting mutations that can initiate cancer. nih.gov

Computational and Structural Biology Approaches

Molecular Dynamics Simulations of Benzo(a)pyrenediol, epoxydihydro-DNA Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes. In the context of BPDE-DNA interactions, MD simulations have been instrumental in exploring the conformational landscape of DNA adducts and understanding how these structures influence biological processes like DNA replication and repair.

Simulations have shown that the covalent binding of BPDE to DNA, particularly to the guanine (B1146940) base, introduces significant local distortions in the DNA helix. nih.gov The pyrenyl moiety of BPDE can adopt various orientations within the DNA duplex, leading to a range of conformational isomers. These simulations often involve solvating the BPDE-DNA adduct in a water box to mimic physiological conditions and running the simulation for extended periods, such as 300 to 250 nanoseconds, to observe the dynamic behavior of the adduct. nih.govchemrxiv.org The parameters for the simulations, such as the force fields for the atoms and the time step for integration, are carefully chosen to ensure the accuracy of the results. For instance, a common time step used in these simulations is 1 femtosecond. chemrxiv.orgnih.gov

Conformational Analysis of DNA Adducts (e.g., minor/major conformers)

A key finding from computational studies is that BPDE-DNA adducts are not static structures but exist as a mixture of different conformers. The two primary conformations are often referred to as the "minor groove" and "major groove" conformers, depending on the location of the bulky pyrenyl ring. Another important conformational variation is whether the pyrenyl moiety is intercalated between the DNA base pairs or resides in one of the grooves.

Minimally computationally intensive potential energy calculations have been used to perform global conformational searches, trying thousands of starting structures to identify the most stable conformers. nih.gov These studies have revealed that the relative energies of these conformers can be quite close, suggesting that the DNA adduct can readily transition between different shapes. For example, in one study, the energy difference between a conformer with the hydrocarbon stacked with an adjacent cytidine (B196190) and a B-form-like conformer with guanine-cytidine stacking was only 2.1 kcal/mol. nih.gov A Z-form DNA conformation was found to be significantly less stable, with an energy of 7.8 kcal/mol higher than the lowest energy B-form conformer. nih.gov This small energy difference between the major conformers indicates that the local environment, including the specific DNA sequence and the presence of proteins, can influence which conformation is favored. nih.gov The conformation of the adduct is believed to be a critical determinant of its biological consequences, such as the likelihood of causing a mutation during DNA replication. nih.gov

Table 1: Relative Energies of this compounddG Adduct Conformers

| Conformer Description | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Lowest Energy Conformer | 0.0 | Stacking between the hydrocarbon and adjacent cytidine; guanine glycosidic torsion is high anti. nih.gov |

| B-form like Conformer | 2.1 | Guanine-cytidine stacking. nih.gov |

| Z-form Conformer | 7.8 | Left-handed helical structure. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach that combines the accuracy of quantum mechanics for a small, reactive region of a system with the efficiency of molecular mechanics for the larger, less reactive environment. This makes QM/MM particularly well-suited for studying the chemical reactions and electronic properties of BPDE-DNA adducts.

QM/MM studies have been employed to investigate the excited state dynamics of BPDE-DNA adducts, providing insights into their fluorescence properties and potential for photosensitized damage. chemrxiv.org These studies can also elucidate the electronic factors that govern the reactivity of the different stereoisomers of BPDE with DNA. By treating the BPDE molecule and the immediately surrounding DNA bases with quantum mechanics, researchers can obtain a detailed picture of the orbital interactions and charge distribution during the formation of the covalent bond. chemrxiv.org Density Functional Theory (DFT) is a common QM method used in these studies to assess the thermodynamic stability and optimized molecular shape of the DNA adducts. jcu.edu Such calculations have shown that the formation of a BPDE adduct significantly increases the optimization energy of the DNA segment, indicating a decrease in stability. jcu.edu

X-ray Crystallographic Studies of this compoundDNA Polymerase Complexes

X-ray crystallography provides a static, high-resolution picture of molecular structures. The crystallization of BPDE-DNA adducts in complex with DNA polymerases has been a significant achievement, offering direct structural evidence for how these lesions are processed during DNA replication.

A key crystal structure revealed a BPDE-adenine adduct at a template-primer junction in a complex with a lesion-bypass DNA polymerase, Dpo4. pnas.org This structure, determined at a resolution of 2.7 Å, surprisingly showed two different conformations of the BPDE adduct within the same crystal. pnas.org In one conformation, the pyrenyl group was intercalated between the base pairs, while in the other, it was located in the major groove of the DNA, nearly perpendicular to the base pairs. pnas.org The major groove conformation appeared to be more favorable for DNA replication by the polymerase. pnas.org These structures provide a molecular basis for understanding how BPDE adducts can lead to mutations, as the polymerase may misread the damaged template depending on the adduct's conformation.

Table 2: Crystallographic Data for a this compoundDNA Polymerase Complex

| Parameter | Value/Description |

|---|---|

| DNA Polymerase | Dpo4 (a lesion-bypass polymerase) pnas.org |

| DNA Adduct | BPDE-adenine adduct pnas.org |

| Resolution | 2.7 Å pnas.org |

| Observed Conformations | 1. Intercalated between base pairs pnas.org |

| 2. Solvent-exposed in the major groove pnas.org |

Structure-Activity Relationships Governing Reactivity and Genotoxicity

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. For BPDE, a key focus of SAR has been to understand why different stereoisomers exhibit vastly different levels of genotoxicity and carcinogenicity.

Emerging Research Directions

Integrated Multi-Omics Approaches to Benzo(a)pyrenediol, epoxydihydro- Toxicity

The paradigm in toxicology is shifting from single-endpoint analysis to a more holistic, systems-level view of how xenobiotics like BPDE affect biological systems. nih.gov Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are at the forefront of this evolution, offering a comprehensive picture of the molecular perturbations caused by BPDE. nih.govufz.de

Recent studies have begun to apply these powerful tools to investigate BPDE toxicity. For instance, transcriptome analysis in human induced pluripotent stem cells (hiPSCs) and their differentiated neuroprogenitor cells (NPCs) exposed to BPDE revealed significant insights into its developmental toxicity. biorxiv.org This research showed that hiPSCs are more sensitive to BPDE than NPCs, exhibiting enhanced expression of genes involved in the p53-mediated DNA damage response, cell cycle checkpoints, and apoptosis. biorxiv.org Similarly, high-throughput transcriptome sequencing of human trophoblast cells treated with BPDE led to the identification of novel long non-coding RNAs (lncRNAs) that are differentially expressed, suggesting new regulatory pathways involved in BPDE-induced reproductive toxicity. nih.gov

The strength of multi-omics lies in its ability to connect changes across different molecular layers, from gene expression to protein function and metabolic shifts. nih.govnih.gov For example, combining transcriptomics with proteomics can reveal not only which genes are upregulated by BPDE but also whether these changes translate to functional protein levels. Adding metabolomics can then show how these alterations impact cellular metabolic pathways, such as energy production or the synthesis of critical molecules. mdpi.com This integrated approach is crucial for constructing detailed adverse outcome pathways (AOPs), which map the sequence of events from a molecular initiating event (like BPDE-DNA adduct formation) to an adverse health outcome. nih.gov

While the application of comprehensive multi-omics to BPDE is still emerging, studies on its parent compound, benzo[a]pyrene (B130552) (BaP), highlight the potential. A multi-omics network toxicology study integrated gut microbiota analysis and Mendelian randomization to elucidate the role of BaP in ovarian cancer, identifying key target genes and pathways. nih.gov Such approaches, when applied to BPDE, promise to uncover complex interactions and provide a more complete understanding of its carcinogenic mechanisms. nih.govnih.gov

| Compound | Model System | Omics Technologies Used | Key Findings | Reference |

|---|---|---|---|---|

| BPDE | Human iPSCs and Neuroprogenitor Cells | Transcriptomics (Microarray), Western Blot | hiPSCs are more sensitive than NPCs; identified upregulation of genes in p53-mediated DNA damage response, cell cycle, and apoptosis. | biorxiv.org |

| BPDE | Human Trophoblast Cells (Swan 71, HTR-8/SVneo) | Transcriptomics (RNA-seq), RT-qPCR | Identified a novel lncRNA (lnc-HZ09) highly expressed after BPDE exposure, implicating it in reproductive toxicity. | nih.gov |

| Benzo[a]pyrene (BaP) | Ovarian Cancer Study | Multi-omics Network Toxicology, Gut Microbiota Analysis, Mendelian Randomization | Elucidated molecular mechanisms of BaP in ovarian cancer pathogenesis, identifying core target genes like HSP90AA1 and AHR. | nih.gov |

| Silver Nanoparticles (AgNPs) - Example of Approach | Human Cell Line | Transcriptomics (DNA microarrays), Metabolomics (Targeted and Untargeted) | Revealed impaired energetic metabolism, disruption of the TCA cycle, and activation of glutathione (B108866) synthesis as key toxicity mechanisms. | mdpi.com |

Development of Novel Mechanistic Biomarkers

Biomarkers are measurable indicators that can signal a biological state or exposure to a substance. crownbio.com In the context of BPDE, research is moving beyond simply detecting exposure to developing novel mechanistic biomarkers that can provide information on individual susceptibility and the specific pathways being perturbed. mskcc.orgnih.gov These biomarkers are essential for improving risk assessment and for developing targeted prevention and therapeutic strategies. crownbio.comnih.gov

One promising area is the development of biomarkers based on the cellular response to BPDE-induced DNA damage. Studies have shown that exposure to BPDE can lead to the adaptive upregulation of specific DNA repair genes. nih.gov For example, the expression of genes involved in nucleotide excision repair (NER), such as DDB2 and XPC, and translesion synthesis (TLS), such as POLH (encoding polymerase eta), are induced by BPDE. nih.gov Measuring the expression levels of these genes in accessible human cells, such as buccal cells, could serve as a biomarker of both exposure and the cellular response. nih.gov However, it is noteworthy that the induction of the TLS polymerase POLH, while protective against cell death, may increase the frequency of mutations in surviving cells. nih.gov

Another avenue is the identification of specific non-coding RNAs, like the lnc-HZ09 found to be upregulated in trophoblast cells after BPDE treatment. nih.gov Such molecules could serve as highly specific biomarkers for BPDE effects in particular biological contexts, such as adverse pregnancy outcomes. nih.gov Furthermore, research into the toxic effects of BPDE on embryonic development has identified distinct gene expression signatures in response to the compound, including the upregulation of genes in the extrinsic apoptotic signaling pathway, such as TNFRSF10A. biorxiv.orgbiorxiv.org These gene expression changes could be developed into biomarkers for developmental toxicity.

The ultimate goal is to develop a suite of biomarkers that, when measured together, can provide a detailed picture of an individual's exposure, their biological response, and their potential risk for developing diseases like cancer. mskcc.org This aligns with the vision of precision medicine, where treatments and preventive measures are tailored to the individual. crownbio.com

| Biomarker Type | Specific Marker Example | Biological Context/Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Gene Expression (DNA Repair) | DDB2, XPC, XPF, XPG | Upregulation of Nucleotide Excision Repair (NER) genes in response to BPDE-induced DNA adducts. | Biomarker of effective DNA repair capacity. | nih.gov |

| Gene Expression (Translesion Synthesis) | POLH (Polymerase eta) | Induction of error-prone DNA polymerase involved in bypassing BPDE adducts. | Biomarker of mutagenic potential. | nih.gov |